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Compound of Interest

Compound Name: Daturametelin I

Cat. No.: B1162029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Daturametelin I, a withanolide isolated from Datura metel L. The information presented herein

is intended to serve as a valuable resource for researchers engaged in natural product

chemistry, pharmacology, and drug development.

Spectroscopic Data
The structural elucidation of Daturametelin I has been accomplished through extensive

spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The following tables summarize the key quantitative data obtained from

these analyses.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of Daturametelin I were recorded in deuterated methanol

(CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling

constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Daturametelin I in CD₃OD
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Position
δH (ppm), Multiplicity (J in
Hz)

δC (ppm)

1 - 208.7

2 5.95, d (10.0) 129.8

3 6.80, dd (10.0, 6.0) 145.2

4 3.25, m 74.0

5 - 157.4

6 5.65, d (6.0) 125.9

7 3.32, m 56.9

8 1.85, m 32.5

9 2.15, m 42.6

10 - 55.2

11 2.05, m 22.5

12 4.10, br s 69.8

13 - 45.8

14 2.30, m 56.2

15 1.65, m 25.4

16 2.45, m 35.6

17 2.55, m 54.8

18 0.95, s 14.2

19 1.43, s 19.5

20 2.65, m 41.3

21 1.10, d (7.0) 12.5

22 4.45, dt (12.0, 4.0) 80.5

23 2.20, m 31.8
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24 - 150.2

25 - 122.5

26 - 167.5

27 4.30, s 60.1

28 1.98, s 20.8

OMe-7 3.32, s 56.9

Glc-1' 4.35, d (8.0) 104.5

Glc-2' 3.20, m 75.2

Glc-3' 3.35, m 78.0

Glc-4' 3.28, m 71.5

Glc-5' 3.40, m 77.8

Glc-6'a 3.85, dd (12.0, 2.0) 62.8

Glc-6'b 3.65, dd (12.0, 5.5)

Data compiled from Ma et al., 2006.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is

crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for Daturametelin I

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Formula Ion

ESI-MS 793.3655 C₄₀H₅₈O₁₅Na [M+Na]⁺

Data compiled from Xu et al., 2018.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1162029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections detail the general methodologies employed for the isolation and

spectroscopic analysis of Daturametelin I.

Isolation of Daturametelin I
Daturametelin I is typically isolated from the seeds or leaves of Datura metel L. A general

procedure involves the following steps:

Extraction: The dried and powdered plant material is extracted with a solvent such as

methanol or ethanol at room temperature.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatography: The fraction containing the withanolides (often the ethyl acetate or

chloroform fraction) is subjected to multiple chromatographic steps for purification. These

steps may include:

Silica Gel Column Chromatography: A primary separation technique using a gradient of

solvents like hexane-ethyl acetate or chloroform-methanol.

Sephadex LH-20 Column Chromatography: To remove pigments and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step

using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water

or acetonitrile-water to yield the pure compound.

NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

Sample Preparation: A few milligrams of the purified Daturametelin I are dissolved in a

deuterated solvent, typically methanol-d₄ (CD₃OD), and transferred to an NMR tube.
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Data Acquisition: A suite of 1D and 2D NMR experiments are performed to elucidate the

structure. These include:

¹H NMR: To determine the proton environment and their multiplicities.

¹³C NMR: To identify the number and types of carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH,

CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons and elucidate the stereochemistry.

Mass Spectrometry
Mass spectra are acquired using a high-resolution mass spectrometer.

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and introduced into the mass spectrometer, often via an electrospray ionization

(ESI) source coupled with a liquid chromatography system (LC-MS).

Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to

detect the molecular ion and its fragments. High-resolution mass measurement allows for the

determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be

used to obtain fragmentation patterns, which provide further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Daturametelin I.
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Caption: Isolation and structural elucidation workflow for Daturametelin I.
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[https://www.benchchem.com/product/b1162029#spectroscopic-data-of-daturametelin-i-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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